1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-
1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-
WAY-361789 is an alpha7 nicotinic acetylcholine receptor agonist.
Brand Name:
Vulcanchem
CAS No.:
1040718-40-8
VCID:
VC0547112
InChI:
InChI=1S/C22H31N5O3/c1-17(28)27-13-5-12-26(14-15-27)11-4-3-6-22(29)23-21-16-20(24-25-21)18-7-9-19(30-2)10-8-18/h7-10,16H,3-6,11-15H2,1-2H3,(H2,23,24,25,29)
SMILES:
CC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC
Molecular Formula:
C22H31N5O3
Molecular Weight:
413.5 g/mol
1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-
CAS No.: 1040718-40-8
Inhibitors
VCID: VC0547112
Molecular Formula: C22H31N5O3
Molecular Weight: 413.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1040718-40-8 |
---|---|
Product Name | 1H-1,4-Diazepine-1-pentanamide, 4-acetylhexahydro-N-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)- |
Molecular Formula | C22H31N5O3 |
Molecular Weight | 413.5 g/mol |
IUPAC Name | 5-(4-acetyl-1,4-diazepan-1-yl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]pentanamide |
Standard InChI | InChI=1S/C22H31N5O3/c1-17(28)27-13-5-12-26(14-15-27)11-4-3-6-22(29)23-21-16-20(24-25-21)18-7-9-19(30-2)10-8-18/h7-10,16H,3-6,11-15H2,1-2H3,(H2,23,24,25,29) |
Standard InChIKey | LKMWIEHGNOUIAH-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC |
Canonical SMILES | CC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC |
Appearance | Solid powder |
Description | WAY-361789 is an alpha7 nicotinic acetylcholine receptor agonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 5-(4-acetyl(1,4)diazepan-1-yl)pentanoic acid (5-(4-methoxyphenyl)-1H-pyrazol-3-yl) amide SEN15924 WAY-361789 |
Reference | 1: Zanaletti R, Bettinetti L, Castaldo C, Ceccarelli I, Cocconcelli G, Comery TA, Dunlop J, Genesio E, Ghiron C, Haydar SN, Jow F, Maccari L, Micco I, Nencini A, Pratelli C, Scali C, Turlizzi E, Valacchi M. N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775): a medicinal chemistry effort toward an α7 nicotinic acetylcholine receptor agonist preclinical candidate. J Med Chem. 2012 Nov 26;55(22):10277-81. doi: 10.1021/jm3013568. PubMed PMID: 23083093. 2: Zanaletti R, Bettinetti L, Castaldo C, Cocconcelli G, Comery T, Dunlop J, Gaviraghi G, Ghiron C, Haydar SN, Jow F, Maccari L, Micco I, Nencini A, Scali C, Turlizzi E, Valacchi M. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). J Med Chem. 2012 May 24;55(10):4806-23. doi: 10.1021/jm300247y. PubMed PMID: 22468936. |
PubChem Compound | 24860582 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume